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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of 5-Amino-2-methoxypyridine and its isomers. This guide

provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported

by experimental protocols and visual workflows to aid in unambiguous identification.

In the realm of pharmaceutical and materials science, the precise identification of isomeric

compounds is paramount. Subtle differences in the substitution patterns on a pyridine ring, as

seen in the isomers of aminomethoxypyridine, can lead to vastly different pharmacological

activities and material properties. This guide offers a head-to-head spectroscopic comparison

of 5-Amino-2-methoxypyridine and its key isomers, providing the essential data and

methodologies required for their accurate characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-Amino-2-
methoxypyridine and a selection of its isomers. These values are critical for distinguishing

between these closely related compounds.

¹H NMR Spectral Data (δ, ppm)
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Compo
und

H-2 H-3 H-4 H-5 H-6 -OCH₃ -NH₂

5-Amino-

2-

methoxy

pyridine

- 6.81 (dd) 7.14 (d) - 7.79 (d) 3.92 (s)
4.67 (br

s)

2-Amino-

3-

methoxy

pyridine

- - 6.48 (dd) 7.29 (dd) 7.29 (dd) 3.88 (s)
4.60 (br

s)

2-Amino-

4-

methoxy

pyridine

- 6.28 (d) - 7.29 (d) 6.48 (dd) 3.86 (s)
4.60 (br

s)

2-Amino-

6-

methoxy

pyridine

- 6.32 (d) 7.14 (t) 6.13 (d) - 3.92 (s)
5.23 (br

s)

3-Amino-

2-

methoxy

pyridine

- - 6.82 (dd) 7.52 (dd) 8.16 (dd) 3.92 (s)
4.60 (br

s)

4-Amino-

2-

methoxy

pyridine

6.72 (d) 6.82 (dd) - 7.52 (d) - 3.92 (s)
4.60 (br

s)

Solvent: CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS). s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s =

broad singlet.

¹³C NMR Spectral Data (δ, ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

C-2 C-3 C-4 C-5 C-6 -OCH₃

5-Amino-2-

methoxypy

ridine

160.3 119.7 121.3 136.6 149.4 55.2

2-Amino-3-

methoxypy

ridine

157.1 140.8 122.2 129.7 149.5 55.3

2-Amino-4-

methoxypy

ridine

156.1 122.3 149.7 128.1 136.8 55.0

2-Amino-6-

methoxypy

ridine

158.6 108.1 139.5 106.8 158.6 53.4

3-Amino-2-

methoxypy

ridine

157.7 121.2 137.4 128.2 148.3 53.8

4-Amino-2-

methoxypy

ridine

161.9 106.8 151.3 108.1 148.7 53.4

Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm relative to TMS.

FTIR Spectral Data (cm⁻¹)
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Compound ν(N-H) stretch
ν(C-H)
aromatic

ν(C=C), ν(C=N) ν(C-O) stretch

5-Amino-2-

methoxypyridine
3444, 3335 3050-3100 1652, 1592 1240, 1030

2-Amino-3-

methoxypyridine
~3450, ~3350 ~3050 ~1640, ~1590 ~1250, ~1040

2-Amino-4-

methoxypyridine
~3430, ~3320 ~3060 ~1650, ~1600 ~1260, ~1020

2-Amino-6-

methoxypyridine
~3460, ~3340 ~3040 ~1630, ~1580 ~1255, ~1035

3-Amino-2-

methoxypyridine
~3440, ~3330 ~3055 ~1645, ~1595 ~1245, ~1038

4-Amino-2-

methoxypyridine
~3420, ~3310 ~3065 ~1655, ~1605 ~1265, ~1025

Data obtained from ATR-FTIR. All values are in cm⁻¹.

Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragment Ions

5-Amino-2-methoxypyridine 124 109, 94, 81, 67

2-Amino-3-methoxypyridine 124 109, 94, 81, 67

2-Amino-4-methoxypyridine 124 109, 94, 81, 67

2-Amino-6-methoxypyridine 124 109, 94, 81, 67

3-Amino-2-methoxypyridine 124 109, 94, 81, 67

4-Amino-2-methoxypyridine 124 109, 94, 81, 67

Data obtained by Electron Impact (EI) Mass Spectrometry. The molecular weight of all isomers

is 124.14 g/mol .[1][2][3][4][5] Fragmentation patterns are often very similar for isomers,

requiring careful analysis of relative intensities.
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Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 5-
Amino-2-methoxypyridine and its isomers.

Sample Preparation

Spectroscopic Analysis

Data Processing & Comparison
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A logical workflow for the spectroscopic comparison of aminomethoxypyridine isomers.

Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the aminomethoxypyridine isomer in approximately

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer at a

frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation

delay of 2 s, and 1024 scans. All ¹³C NMR spectra should be proton-decoupled.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Place a small amount of the solid aminomethoxypyridine isomer directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the

clean ATR crystal should be recorded prior to sample analysis.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and analysis. A dilute solution of the isomer in a

volatile solvent like dichloromethane is injected into the GC.

Gas Chromatography: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas.

A suitable temperature program would be to start at 50°C, hold for 1 minute, and then ramp

to 250°C at a rate of 10°C/min.
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Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV.

Acquire mass spectra over a range of m/z 40-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structural elucidation.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the aminomethoxypyridine isomer in a

suitable UV-transparent solvent, such as ethanol or methanol, with a concentration of

approximately 10 µg/mL.

Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam

spectrophotometer. Use the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For 2-Amino-

4-methoxypyridine, a λmax of approximately 280 nm has been reported in chloroform.[6]

Spectroscopic Analysis and Interpretation
The position of the amino and methoxy groups on the pyridine ring significantly influences the

electronic environment of the ring protons and carbons, leading to distinct chemical shifts in the

NMR spectra. For instance, the deshielding or shielding effects of these substituents can be

observed in the relative positions of the aromatic proton signals.

In IR spectroscopy, while the fundamental vibrational modes for the amino and methoxy groups

are present in all isomers, the exact frequencies and intensities of the C-H, C=C, and C=N

stretching and bending vibrations of the pyridine ring can vary, providing a fingerprint for each

isomer.

Mass spectrometry, although showing the same molecular ion for all isomers, can sometimes

reveal subtle differences in the relative abundances of fragment ions, which may be correlated

with the stability of the resulting fragments based on the substitution pattern.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The position of the absorption maxima (λmax) is sensitive to the conjugation and the electronic

effects of the substituents, offering another parameter for differentiation.
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By systematically applying these spectroscopic techniques and carefully analyzing the resulting

data, researchers can confidently distinguish between 5-Amino-2-methoxypyridine and its

various isomers, ensuring the correct identification of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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